Superior Potency and GGT Selectivity of GGsTop Versus Acivicin (AT-125)
In a direct, head-to-head comparison against acivicin, the prototypical GGT inhibitor, GGsTop demonstrates substantially greater potency and target selectivity. The second-order rate constant (kon) for inactivation of human GGT by GGsTop is 51 M⁻¹s⁻¹, compared to 0.40 M⁻¹s⁻¹ for acivicin [1]. Critically, while acivicin induces >90% inactivation of asparagine synthetase at 100 µM, GGsTop shows no inhibitory activity against this enzyme even at concentrations exceeding 10 mM .
| Evidence Dimension | Inactivation Rate (kon) of Human GGT |
|---|---|
| Target Compound Data | 51 M⁻¹s⁻¹ |
| Comparator Or Baseline | Acivicin: 0.40 M⁻¹s⁻¹ |
| Quantified Difference | GGsTop is ~128-fold faster |
| Conditions | In vitro enzyme kinetics against purified human GGT |
Why This Matters
The 100-fold superiority in potency and the complete absence of off-target activity against a key metabolic enzyme make GGsTop the definitive tool for studies requiring unambiguous attribution of biological effects to GGT inhibition, eliminating the confounding toxicity associated with acivicin.
- [1] Han L, Hiratake J, Kamiyama A, Sakata K. Design, synthesis, and evaluation of γ-phosphono diester analogues of glutamate as highly potent inhibitors and active site probes of γ-glutamyl transpeptidase. Biochemistry. 2007;46(5):1432-1447. doi:10.1021/bi061364k View Source
